3-(4-Chlorophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a building block for the synthesis of various antibiotics and other pharmaceutical agents. The presence of the chlorophenyl group enhances its biological activity and specificity towards certain biological targets.
3-(4-Chlorophenyl)-1,3-oxazolidin-2-one is classified as an oxazolidinone, which is a subclass of heterocyclic compounds. These compounds are notable for their role in antibiotic development and their mechanism of action against bacterial infections by inhibiting protein synthesis.
The synthesis of 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one can be achieved through several methods:
The synthetic routes may vary in complexity but typically involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, continuous flow synthesis techniques have been employed to enhance efficiency and scalability in producing oxazolidinone derivatives .
The molecular structure of 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one features:
This structure can be represented as follows:
The compound's molecular weight is approximately 185.62 g/mol. Its structural formula indicates the presence of one nitrogen atom and two oxygen atoms within the ring system, contributing to its chemical reactivity and biological activity.
3-(4-Chlorophenyl)-1,3-oxazolidin-2-one can participate in various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and palladium on carbon for hydrogenation processes. Reaction conditions such as temperature and solvent choice play crucial roles in determining the success and yield of these transformations .
The mechanism of action for compounds like 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one typically involves interaction with bacterial ribosomal RNA or proteins, inhibiting protein synthesis. This inhibition occurs through binding to the ribosomal subunit, preventing peptide bond formation.
Research has shown that oxazolidinones exhibit bacteriostatic activity against a range of Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The specific binding affinity and inhibition kinetics can vary based on structural modifications .
Relevant data regarding these properties can be obtained through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
3-(4-Chlorophenyl)-1,3-oxazolidin-2-one has several important applications in scientific research:
This compound exemplifies the ongoing research into oxazolidinone derivatives aimed at addressing public health challenges posed by antibiotic resistance .
The oxazolidinone class represents a significant achievement in synthetic antibacterial development, emerging as the first entirely new class of antibiotics approved in over three decades. Initial discoveries at E.I. du Pont de Nemours & Company in the 1980s identified DuP-105 and DuP-721 as early prototypes demonstrating potent activity against Gram-positive pathogens [1] [2]. Despite promising efficacy, toxicity concerns halted their clinical development. This pioneering work laid the foundation for Pharmacia & Upjohn's (later Pfizer) discovery of linezolid, which received FDA approval in 2000. Linezolid's success validated the oxazolidinone scaffold and spurred intensive research into next-generation derivatives [1] [8]. Key candidates advancing through clinical development include:
Table 1: Clinically Advanced Oxazolidinones Beyond Linezolid
Compound Name | Developer | Highest Phase/Status | Primary Therapeutic Focus | Key Structural Features |
---|---|---|---|---|
Tedizolid Phosphate (3a) | Trius Therapeutics | Approved (2014, USA) | Acute Bacterial Skin/Skin Structure Infections (ABSSSI) | Phosphorylated prodrug; Hydroxymethyl C-5 chain |
Radezolid (4) | Rib-X Pharmaceuticals | Phase II Completed | Community-Acquired Pneumonia (CAP), Skin Infections | Biaryl C-ring; Morpholine replacement |
Sutezolid (5) | Pfizer | Phase II (Tuberculosis) | Multidrug-Resistant Tuberculosis (MDR-TB) | Thiomorpholinyl C-ring |
AZD5847 (6) | AstraZeneca | Phase I Completed | Tuberculosis | Unspecified C-ring modification |
Contezolid (MRX-I) | MicuRx Pharmaceuticals | Approved (2021, China) | Complicated Skin/Soft Tissue Infections (cSSTI) | Optimized C-5 acetamide; Reduced toxicity risk |
The 1,3-oxazolidin-2-one heterocycle (IUPAC: 1,3-oxazolidin-2-one) is a versatile five-membered ring featuring nitrogen and oxygen atoms within its structure. Its significance extends far beyond its role as a mere structural component in antibiotics:
The incorporation of a 4-chlorophenyl group at specific positions within pharmacophores, particularly as the B-ring in oxazolidinone nomenclature attached to the N1 position of the heterocycle, is a widespread strategy in medicinal chemistry with profound implications for bioactivity:
Table 2: Influence of Phenyl Ring Substitution on Key Molecular Properties Relevant to Oxazolidinone Activity
Substituent (Position) | Lipophilicity (π/ logP contribution) | Electronic Effect | Steric Effect (Es) | Common Impact on Oxazolidinone Bioactivity | Primary Rationale for Use |
---|---|---|---|---|---|
H (Phenyl) | Reference (0) | Neutral | Reference (0) | Baseline activity | Reference, often requires optimization |
4-F | +0.14 | Strong -I, Weak +R | Small (-0.46) | Often similar or slightly improved potency vs H; Improved metabolic stability | Isosteric replacement; H-bond potential; Stability |
4-Cl | +0.71 | Moderate -I, Moderate +R | Moderate (-0.97) | Frequently significant ↑ potency; Improved lipophilicity & stability | Optimal balance of lipophilicity, sterics, electronics |
4-CF₃ | +0.88 | Strong -I | Large (-2.40) | Variable; Can improve potency but risk of excessive bulk or reduced solubility | High lipophilicity; Strong electron-withdrawal |
4-OCH₃ | -0.02 | Strong +R > Moderate -I | Moderate (-0.55) | Often ↓↓ potency; Increased metabolism (demethylation) | Electron donation; H-bond acceptor; Metabolism |
3,4-diCl | +1.42 | Combined -I/+R (Cl) | Combined Large | Can ↑↑ potency but may ↓ solubility/↑ toxicity; Risk of steric clash | Maximized lipophilicity/potency; Broader contact |
2-Cl | +0.71 | Moderate -I, Moderate +R | Large (-1.54) | Often ↓↓ potency; Steric hindrance near core ring attachment | Rarely beneficial due to severe steric clash |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2